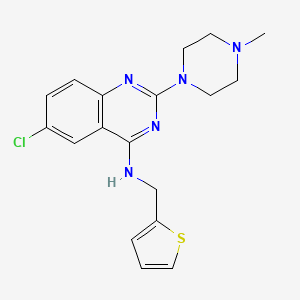
CGK733
Descripción general
Descripción
CGK 733 es un compuesto químico sintético conocido por su función como inhibidor de la quinasa mutada de ataxia telangiectasia y la quinasa relacionada con ataxia telangiectasia y Rad3. Estas quinasas son cruciales en la regulación de la respuesta al daño del ADN y los puntos de control del ciclo celular.
Aplicaciones Científicas De Investigación
CGK 733 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del Cáncer: CGK 733 se utiliza para estudiar los mecanismos de respuesta al daño del ADN y la regulación del ciclo celular en las células cancerosas.
Desarrollo de Medicamentos: CGK 733 sirve como compuesto principal para el desarrollo de nuevos inhibidores que se dirigen a las vías de respuesta al daño del ADN.
Investigación del Envejecimiento: CGK 733 se ha estudiado por su potencial para revertir la senescencia celular y promover la supervivencia celular en condiciones de estrés.
Mecanismo De Acción
CGK 733 ejerce sus efectos inhibiendo selectivamente la actividad de la quinasa mutada de ataxia telangiectasia y la quinasa relacionada con ataxia telangiectasia y Rad3. Estas quinasas juegan un papel crítico en la respuesta al daño del ADN al fosforilar varios objetivos descendentes involucrados en la regulación del ciclo celular y la reparación del ADN. Al inhibir estas quinasas, CGK 733 interrumpe la respuesta al daño del ADN, lo que lleva a una mayor sensibilidad de las células cancerosas a los agentes dañinos del ADN, como la quimioterapia y la radioterapia .
Análisis Bioquímico
Biochemical Properties
CGK733 has been shown to interact with various enzymes and proteins. It was initially reported to inhibit ATM/ATR kinase activities . The truth about the activity of this compound remains unclear . The structure-activity relationship revealed that analogs with the 2-naphthyl or 4-fluorophenyl group instead of the benzhydryl group have activity comparable to this compound .
Cellular Effects
This compound has been shown to have various effects on cells. It was reported to induce cell death in drug-induced senescent tumor cells, inhibit cell proliferation by suppressing cyclin D1 levels, and enhance taxol-induced cytotoxicity in carcinoma cells by inducing multinucleated cell formation . These findings were later retracted .
Molecular Mechanism
It was initially reported to inhibit ATM/ATR kinase activities and block their checkpoint signaling pathways . This paper was subsequently retracted, and the truth regarding the activity of this compound and its mechanism of action remains unclear .
Métodos De Preparación
La síntesis de CGK 733 involucra múltiples pasos, comenzando con la preparación de la estructura principal seguida de la introducción de varios grupos funcionales. La ruta sintética típicamente incluye los siguientes pasos:
Formación de la estructura principal: La estructura principal se sintetiza a través de una serie de reacciones de condensación y ciclización.
Introducción de grupos funcionales: Se introducen varios grupos funcionales, como nitro, flúor y grupos triclorometilo, a través de reacciones de sustitución.
Purificación: El producto final se purifica utilizando técnicas como recristalización y cromatografía para lograr una alta pureza.
Análisis De Reacciones Químicas
CGK 733 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: CGK 733 puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo nitro presente en el compuesto.
Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir o reemplazar grupos funcionales en la molécula.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Comparación Con Compuestos Similares
CGK 733 es único en su doble inhibición de la quinasa mutada de ataxia telangiectasia y la quinasa relacionada con ataxia telangiectasia y Rad3. Compuestos similares incluyen:
CGK 733 destaca por su inhibición equilibrada de ambas quinasas, lo que lo convierte en una herramienta valiosa para estudiar la interacción entre estas vías en varios procesos biológicos .
Propiedades
IUPAC Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDNLNLQNYZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424997 | |
| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905973-89-9 | |
| Record name | CGK 733 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905973899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYL ACETAMIDOTRICHLOROETHYL FLUORONITROPHENYL THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3DGZ99QYM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the initial claims about the mechanism of action of CGK733?
A1: this compound was initially reported as a selective inhibitor of ATM and ATR kinases, key regulators of the DNA damage response (DDR) pathway. This pathway is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention [, , ].
Q2: Have those initial claims been challenged?
A2: Yes, the initial claims about this compound's specificity for ATM and ATR have been challenged. Subsequent studies have shown that this compound does not directly inhibit ATM or ATR kinase activity in all cell lines tested [, , ].
Q3: Despite the lack of direct ATM/ATR inhibition in some studies, what effects have been observed with this compound treatment?
A3: Despite the conflicting evidence on direct ATM/ATR inhibition, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines [, , , ]. It has also been reported to enhance the radiosensitivity of tumor cells, suggesting a potential role as a chemosensitizer in cancer therapy [, ].
Q4: What alternative mechanisms of action for this compound have been proposed?
A4: Several alternative mechanisms have been proposed for this compound's effects, including:
- Modulation of calcium homeostasis: this compound has been shown to induce vesicular calcium sequestration, potentially through activation of the PERK/CHOP signaling pathway, which is involved in the unfolded protein response [].
- Inhibition of poly(ADP-ribose) polymerase (PARP) activity: Some studies suggest that this compound may exert its anti-tumor effects through the inhibition of PARP, a key enzyme involved in DNA repair [].
Q5: What are the downstream effects of this compound treatment on cell cycle progression and apoptosis?
A5: this compound treatment has been shown to:
- Induce G2/M cell cycle arrest: This effect is thought to be mediated by the activation of checkpoint kinases Chk1 and Chk2, leading to the phosphorylation and inactivation of Cdc25C, a phosphatase required for the activation of cyclin-dependent kinase 1 (CDK1) and entry into mitosis [].
- Trigger apoptosis: this compound has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The exact mechanisms underlying these effects are still under investigation [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C23H18Cl3F2N5O3S, and its molecular weight is 584.86 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research articles don't delve into detailed spectroscopic analysis of this compound, it's likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed during its synthesis and study. Further exploration of chemical databases and literature focusing specifically on this compound synthesis might provide detailed spectroscopic information.
Q8: Have any studies explored the SAR of this compound?
A8: Yes, one study investigated the SAR of this compound by synthesizing and evaluating the activity of 35 analogs [].
Q9: What were the key findings of the SAR study?
A9: The SAR study revealed that:
Q10: What are the implications of these SAR findings?
A10: These findings provide insights into the structural features crucial for this compound's biological activity. They could guide the development of more potent and selective analogs with improved pharmacological properties.
Q11: What in vitro models have been used to study the effects of this compound?
A11: Various cancer cell lines, including HeLa S3, PC12, and hepatocellular carcinoma cells, have been used to study the effects of this compound on cell viability, proliferation, cell cycle progression, apoptosis, and DNA damage response [, , , , ].
Q12: What in vivo models have been used to assess the efficacy of this compound?
A12: Animal models, including a nude mouse model of nasopharyngeal carcinoma and a mouse model of chronic myeloid leukemia, have been used to evaluate the in vivo effects of this compound on tumor growth and survival [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


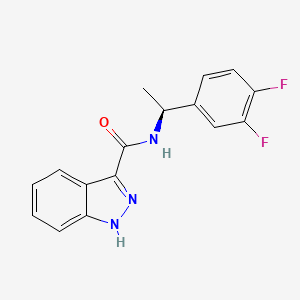
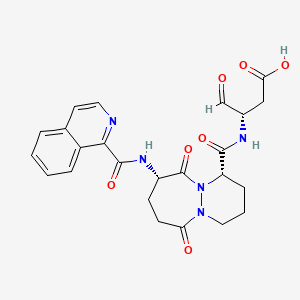
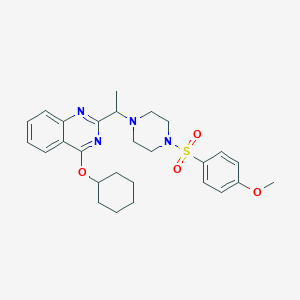

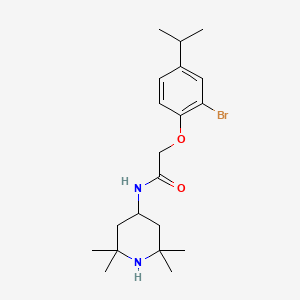
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)
![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)

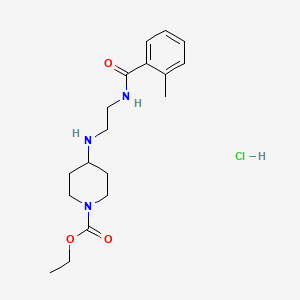

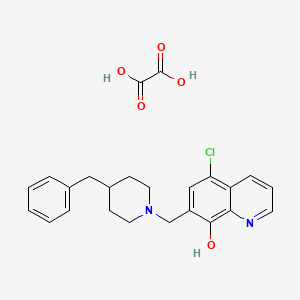
![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)

